1H-Indole-7-carboximidamide
Description
Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Biology
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry and chemical biology. nih.govwisdomlib.org This "privileged structure" is found in a vast array of naturally occurring and synthetic molecules with significant biological activities. nih.govbohrium.com Its prevalence stems from the indole nucleus's ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. nih.gov
Many essential biomolecules, such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin, feature the indole core, highlighting its fundamental role in biological processes. nih.govmdpi.com The structural versatility of the indole scaffold allows for the development of compounds with diverse therapeutic applications, including anti-inflammatory agents, phosphodiesterase inhibitors, and anticancer drugs. nih.govmdpi.com Marketed drugs like indomethacin, ondansetron, and sunitinib (B231) all contain the indole substructure, underscoring its importance in drug discovery. nih.govmdpi.com
Chemical Class of Carboximidamides and Their Biological Relevance
Carboximidamides, also known as amidines, are a class of organic compounds characterized by the functional group RC(=NH)NH2. This functional group is a key structural element in a variety of pharmacologically active compounds. nih.gov Carboximidamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities such as antimicrobial, antifungal, antiviral, and antitumor effects. nih.govontosight.ai
The biological significance of the carboximidamide group is often attributed to its ability to participate in hydrogen bonding and other molecular interactions with biological targets like enzymes and proteins, leading to the inhibition of their activity. For instance, certain nitrogen heterocyclic carboximidamides have demonstrated significant hypoglycemic activity. nih.govacs.org Furthermore, amidine derivatives have been explored as serine protease inhibitors and nitric oxide synthase (NOS) inhibitors. nih.gov
Current Research Landscape of 1H-Indole-7-carboximidamide
This compound, with the chemical formula C9H9N3, is a specific indole derivative that has garnered interest in medicinal chemistry research. bldpharm.com While extensive research on this particular compound is still emerging, its structural components—the indole scaffold and the carboximidamide group—suggest significant potential for biological activity.
Recent studies have focused on synthesizing and evaluating derivatives of indole carboxamides and carboximidamides for various therapeutic targets. For example, research has been conducted on 1H-indole-7-carboxamides as selective alpha-1-adrenoceptor agonists. nih.gov Another area of investigation involves the design of indole-based compounds as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. mdpi.comnih.gov The synthesis of N'-hydroxy-1H-indazole-7-carboximidamides, structurally related to this compound, has been explored for their potential as IDO1 inhibitors. mdpi.com Although detailed research findings specifically on this compound are not yet abundant, the broader investigation into related structures indicates a promising future for its exploration in drug discovery.
Compound Properties
| Property | Value |
| Chemical Formula | C9H9N3 |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 851382-96-2 |
Related Research Compounds
| Compound Name | Therapeutic Target/Application |
| 5-(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide | Alpha 1-adrenoceptor agonist nih.gov |
| (Z)-N'-Hydroxy-1H-indazole-7-carboximidamide | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor mdpi.com |
| Indole carboxamides | IKK2 inhibitors google.com |
| Indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | AChE/BACE 1 dual inhibitors rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1H-indole-7-carboximidamide |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,12H,(H3,10,11) |
InChI Key |
YRZPNAYFJIGQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=N)N)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indole 7 Carboximidamide and Structural Analogs
Strategies for the Construction of the Indole (B1671886) Nucleus
The assembly of the indole core is the foundational step in the synthesis of 1H-Indole-7-carboximidamide. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the benzenoid ring, which must accommodate or pre-install functionality at the C7 position.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from the condensation of phenylhydrazine (B124118) with an aldehyde or ketone. To prepare a 7-substituted indole, one must start with a 2-substituted phenylhydrazine. For instance, the reaction of (2-cyanophenyl)hydrazine with a suitable ketone under acidic conditions could theoretically yield a 7-cyanoindole precursor, though yields can be variable and the harsh conditions may not be compatible with all functional groups.
Bartoli Indole Synthesis: The Bartoli reaction is particularly effective for synthesizing 7-substituted indoles. It involves the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene. For example, reacting 2-nitrotoluene (B74249) or a derivative with three equivalents of vinylmagnesium bromide can directly yield a 7-methylindole. This method is advantageous due to its tolerance for steric hindrance at the ortho position of the nitroarene, making it a powerful tool for accessing precursors to 7-functionalized indoles.
Larock Indole Synthesis: A more modern, palladium-catalyzed approach, the Larock indole synthesis, provides a highly versatile route. It typically involves the annulation of a 2-haloaniline with an alkyne. By selecting a 2-haloaniline that already contains the desired C6 substituent (which becomes the C7 substituent in the final indole), this method allows for direct construction of the functionalized indole core. The reaction proceeds under relatively mild conditions, offering broad functional group compatibility.
Regioselective Functionalization Techniques for Carboximidamide Group Introduction at the 7-Position
Once the indole nucleus is formed, the primary challenge becomes the regioselective introduction of the carboximidamide group, or its synthetic precursor (typically a nitrile), at the C7 position. Direct electrophilic substitution on the indole ring overwhelmingly favors the C3 position, making C7 functionalization non-trivial.
The most robust and widely employed strategy is Directed ortho-Metalation (DoM) . This technique leverages a directing group (DG) installed on the indole nitrogen (N1) to guide a strong base to deprotonate the adjacent C7 proton selectively.
N-Protection: The indole nitrogen is first protected with a suitable directing group. Common groups include pivaloyl (Piv), tert-butyloxycarbonyl (Boc), or triisopropylsilyl (TIPS). The choice of group is critical as it influences the efficiency of the subsequent lithiation step.
Directed Lithiation: The N-protected indole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The base selectively abstracts the C7 proton, which is the most acidic proton on the benzene (B151609) ring due to its proximity to the directing group, forming a 7-lithioindole intermediate.
Electrophilic Quench: The highly reactive 7-lithioindole species is then quenched with an appropriate electrophile. To install a nitrile group, a cyanating agent such as p-toluenesulfonyl cyanide (TsCN) or N-cyanobenzensulfonamide is introduced. This reaction forms the N-protected 7-cyanoindole intermediate with high regioselectivity.
Conversion to Carboximidamide: The resulting nitrile is then converted to the final carboximidamide.
An alternative to DoM is the palladium-catalyzed cross-coupling of a 7-haloindole (e.g., 7-bromoindole (B1273607) or 7-iodoindole) with a cyanide source, such as zinc cyanide (Zn(CN)₂), in a reaction known as the Rosenmund-von Braun reaction. The 7-haloindole precursors can be synthesized via methods described in section 2.1 or through electrophilic halogenation of specific indole derivatives.
Modern Synthetic Approaches for this compound Derivatives
The synthesis of this compound is most reliably achieved through a well-defined multi-step sequence. A representative pathway begins with commercially available indole and proceeds through the key steps of protection, regioselective functionalization, nitrile-to-amidine conversion, and deprotection.
The critical transformation is the conversion of the 7-cyanoindole intermediate to the 7-carboximidamide. This is classically performed using the Pinner reaction . The nitrile is treated with an anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas to form an intermediate imidate hydrochloride salt. Subsequent treatment of this salt with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium chloride, displaces the alkoxy group to yield the desired this compound, typically as its hydrochloride salt.
A summary of a plausible synthetic route is presented in the table below.
| Step | Reaction Description | Key Reagents & Conditions | Intermediate/Product | Typical Yield (%) |
|---|---|---|---|---|
| 1 | N-Protection of Indole | (Boc)₂O, DMAP, CH₂Cl₂ | 1-Boc-indole | 95-99% |
| 2 | Directed ortho-Metalation & Cyanation | 1) s-BuLi, TMEDA, THF, -78 °C 2) TsCN | 1-Boc-1H-indole-7-carbonitrile | 65-75% |
| 3 | Pinner Reaction: Imidate Formation | Anhydrous EtOH, HCl (gas), 0 °C | Ethyl 1-Boc-1H-indole-7-carboximidate hydrochloride | 80-90% |
| 4 | Pinner Reaction: Amidation | NH₄Cl, EtOH, reflux | 1-Boc-1H-indole-7-carboximidamide hydrochloride | 70-85% |
| 5 | N-Deprotection (Acid-catalyzed) | HCl in Dioxane, rt | This compound hydrochloride | 90-98% |
To improve synthetic efficiency, reduce waste, and shorten reaction times, researchers are increasingly focused on developing one-pot or telescoped reaction sequences. For the synthesis of this compound, such a protocol could involve combining the metalation and cyanation steps without isolation.
A more advanced concept involves the direct conversion of other functional groups to the amidine. For example, a 7-carboxamide could potentially be converted directly to the amidine. This might involve activation of the amide oxygen (e.g., with triflic anhydride (B1165640) or a similar reagent) to form a nitrilium ion intermediate, which is then trapped in situ with an ammonia source. While less common than the Pinner route from the nitrile, such methods represent an area of active research aimed at streamlining the synthesis of amidine-containing molecules.
Advanced Spectroscopic and Analytical Techniques for Structural Confirmation
Unambiguous confirmation of the structure of this compound is essential and relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is highly informative. The key diagnostic signals are the three adjacent aromatic protons on the benzene ring (H4, H5, H6), which typically appear as a set of coupled doublets and a triplet, confirming the C7 substitution pattern. The C2 and C3 protons appear as distinct doublets in the downfield region, and the exchangeable protons of the indole N-H and the amidine -NH₂ groups appear as broad singlets.
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms. The most characteristic signal is the amidine carbon (C=N), which resonates in the range of 160-168 ppm. The quaternary C7 carbon, to which the amidine is attached, can also be identified.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| N1-H | ~11.5 | br s | - | Indole NH, exchangeable |
| Amidine-NH₂ | ~9.0 - 9.5 | br s | - | Two protons, exchangeable |
| H4 | ~7.8 | d | J ≈ 8.0 | Coupled to H5 |
| H6 | ~7.6 | d | J ≈ 7.5 | Coupled to H5 |
| H3 | ~7.5 | t (dd) | J ≈ 3.0, 2.5 | Coupled to H2 and N1-H |
| H5 | ~7.1 | t | J ≈ 7.8 | Coupled to H4 and H6 |
| H2 | ~6.6 | t (dd) | J ≈ 3.0, 2.0 | Coupled to H3 and N1-H |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides confirmation of its elemental formula (C₉H₉N₃). For this compound, the expected mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically within 5 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands would include:
Strong N-H stretching vibrations from the indole and amidine groups (~3100-3400 cm⁻¹).
A strong C=N stretching vibration for the amidine group (~1650-1680 cm⁻¹).
Aromatic C-H and C=C stretching vibrations in their respective regions.
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, definitively confirming the C7 connectivity and the geometry of the carboximidamide group.
Molecular Targets and Mechanisms of Action of 1h Indole 7 Carboximidamide
Direct Molecular Interactions and Binding Modalities
The structural characteristics of 1H-Indole-7-carboximidamide, featuring an indole (B1671886) core and a carboximidamide functional group, suggest the potential for various non-covalent interactions with biological macromolecules. These interactions are fundamental to its mechanism of action at a molecular level.
Investigation of Hydrogen Bonding Networks
The indole ring system, with its N-H group, and the carboximidamide moiety, containing both N-H and C=N functionalities, are capable of participating in hydrogen bonding as both donors and acceptors. This allows for the formation of intricate hydrogen bond networks with amino acid residues within the binding sites of target proteins. The planarity of the indole ring can further contribute to favorable interactions within a protein's binding pocket. While specific studies detailing the hydrogen bonding networks of this compound are not extensively documented in publicly available literature, the inherent properties of its constituent functional groups strongly support this binding modality.
Exploration of Hydrophobic Pocket Occupancy
The indole nucleus of this compound is a prominent hydrophobic scaffold. This feature enables the compound to occupy and interact with hydrophobic pockets within protein structures. Such interactions are driven by the hydrophobic effect, where the nonpolar indole ring is shielded from the aqueous environment, leading to a thermodynamically favorable association with the protein. The specific geometry and size of the indole ring system would dictate the complementarity of fit within the hydrophobic pockets of its molecular targets.
Enzyme Modulation and Specific Inhibition Profiles
The ability of this compound to modulate the activity of specific enzymes is a key area of investigation. The following subsections detail its interactions with various enzyme systems.
Engagement with Apoptotic Cascade Regulators (e.g., Caspases, Bcl-2 Family Proteins, Cytochrome C)
Currently, there is a lack of specific research data directly implicating this compound in the modulation of key apoptotic regulators such as caspases, the Bcl-2 family of proteins, or Cytochrome C. The intrinsic and extrinsic apoptosis pathways are tightly regulated by these protein families, and while various small molecules are known to interact with them, no direct evidence for such engagement by this compound has been reported in the reviewed scientific literature.
Cytochrome P450 Enzyme System Interactions
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. The indole scaffold is a known substrate for several CYP isoforms. While specific studies on the metabolism or inhibition of CYPs by this compound are not available, it is plausible that this compound could interact with the CYP system. The nature of this interaction, whether as a substrate, inhibitor, or inducer, would have significant implications for its pharmacokinetic profile and potential for drug-drug interactions.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. nih.gov Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance, thereby allowing cancer cells to evade immune surveillance. nih.govnih.gov This has established IDO1 as a significant target for cancer immunotherapy. nih.govrsc.org
While direct inhibitory data for this compound on IDO1 is not presently available, research into structurally related compounds provides valuable insights. Specifically, a series of N′-hydroxyindazolecarboximidamides has been synthesized and evaluated as novel IDO1 inhibitors. nih.gov The replacement of the indole core with an indazole scaffold in these analogs demonstrates that this general chemical class is being actively explored for IDO1 inhibition.
In one such study, the compound (Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1H-indazole-7-carboximidamide (a compound with a similar carboximidamide moiety at the 7-position of a bicyclic aromatic system) exhibited inhibitory activity against IDO1. nih.gov Molecular docking studies of this analog suggest a binding mode similar to that of the well-characterized IDO1 inhibitor, epacadostat. nih.gov This binding involves coordination with the heme iron and interactions within the enzyme's active site. nih.gov
The exploration of such analogs suggests that the carboximidamide group at the 7-position of an indole or indazole ring is a key pharmacophoric feature for IDO1 inhibition. It is hypothesized that this compound could adopt a similar binding pose, with the carboximidamide group playing a crucial role in coordinating with the heme iron and forming hydrogen bonds within the IDO1 active site. Further empirical testing is required to validate this hypothesis and determine the inhibitory potency of this compound against IDO1.
Interactive Data Table: Investigated Molecular Targets of this compound Analogs
| Molecular Target | Compound Class | Key Findings |
| Indoleamine 2,3-Dioxygenase 1 (IDO1) | N′-Hydroxyindazole-7-carboximidamides | Exhibited inhibitory activity. Molecular docking suggests a binding mode similar to known inhibitors, involving heme coordination. nih.gov |
Hepsin Serine Protease Inhibition
This compound and its derivatives have been identified as inhibitors of hepsin, a type II transmembrane serine protease (TTSP) that is overexpressed in prostate cancer and plays a role in its progression and metastasis. korea.ac.kr The inhibitory activity of these compounds is attributed to the interaction of the amidine group with key amino acids, Asp-189 and Gly-219, in the S1 subpocket of the hepsin active site. korea.ac.krnih.gov
Initially, 1H-indole-5-carboxamidine was discovered as a weak hepsin inhibitor with a Ki value of 500 μM. korea.ac.kr Structure-activity relationship (SAR) studies led to the development of more potent inhibitors. For instance, substituting the indole ring at the C-2 position with a phenolic group resulted in a 14-fold improvement in hepsin affinity (Ki = 35 μM) compared to the parent compound. korea.ac.kr Further modifications, such as the introduction of an isopropyl group, led to a 7-fold stronger hepsin inhibition. korea.ac.kr
The design of novel amidine-containing indole analogs has yielded compounds with in vitro inhibitory activity against hepsin, with IC50 values ranging from 5.9 to 70 μM. nih.gov It has been observed that the amidine moiety is crucial for hepsin-binding activity. nih.gov The active site of hepsin appears to tolerate the introduction of bulky groups, as demonstrated by heterobivalent compounds showing similar inhibitory activity to monovalent ones. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives Against Hepsin
| Compound | Modification | Inhibitory Constant (Ki) | IC50 |
|---|---|---|---|
| 1H-indole-5-carboxamidine | Parent Compound | 500 μM | - |
| Compound 1 (Table 1 in source) | Phenolic group at C-2 | 35 μM | - |
| Compound 2 (Table 1 in source) | Isopropyl group at X position | 5 μM (calculated from 7-fold stronger inhibition than Compound 1) | - |
| Amidine-containing indole analogs (13-21) | Various modifications | - | 5.9 to 70 μM |
| Heterobivalent compound 30 | Bulky heterobivalent structure | - | 2.8 μM |
Blood Coagulation Factor Xa Modulation
Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade. nih.gov It is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. drugbank.com Factor Xa is a key target for anticoagulant therapies. While specific studies focusing solely on the modulation of Factor Xa by this compound are not extensively detailed in the provided search results, the broader class of indole derivatives has been investigated for their effects on serine proteases, including those involved in coagulation.
For instance, 1H-indole-5-carboxamidine, a related compound, was reported to have weak inhibitory activity against several serine proteases, including thrombin and plasmin. korea.ac.kr This suggests that the indole scaffold with an amidine group has the potential to interact with the active sites of coagulation factors. The amidine group is known to form key interactions within the S1 pocket of serine proteases, a feature that is critical for the binding of many inhibitors. korea.ac.kr
Further research into 2-aryl/pyridin-2-yl-1H-indole derivatives has shown varying degrees of inhibition against a panel of serine proteases, including Factor Xa. researchgate.net The inhibitory constants (Ki) for some of these derivatives against Factor Xa were in the micromolar range, indicating a potential for modulation. researchgate.net For example, a derivative designated as compound 2 in a study showed a Ki of >55.0 μM against Factor Xa, while compound 3 had a Ki of 2.7 μM. researchgate.net This highlights the sensitivity of the inhibitory activity to the specific substitutions on the indole ring.
Dihydrofolate Reductase (DHFR) Targeting in Microbial Systems
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an essential target for antimicrobial and anticancer therapies. nih.govebi.ac.uk The inhibition of DHFR disrupts the production of tetrahydrofolate, which is vital for cell growth and proliferation. ebi.ac.uk
While direct studies on this compound as a DHFR inhibitor are not prominent in the search results, the indole scaffold is a recognized pharmacophore in the design of DHFR inhibitors. Research has shown that derivatives containing aminoguanidine and indole structures can exhibit strong binding to the DHFR of microorganisms like Klebsiella pneumoniae. researchgate.net The development of novel DHFR inhibitors often involves structure-based design to exploit differences between the bacterial and human forms of the enzyme, aiming for selective antibacterial potency. nih.gov For example, a series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed as potent and selective inhibitors of bacterial DHFR. nih.gov
The potential for indole-based compounds to target DHFR is rooted in their ability to mimic the binding of the natural substrate, dihydrofolate. The design of these inhibitors often focuses on creating molecules that can form stable interactions within the active site of the enzyme, thereby blocking its function. This approach has led to the development of potent antibacterial agents that are effective against trimethoprim-resistant strains. nih.govmdpi.com
Modulation of Intracellular Signaling Pathways
Influence on Proliferation and Survival Pathways
The modulation of cell proliferation and survival pathways is a key aspect of the biological activity of many therapeutic compounds. Indole derivatives have been shown to influence these pathways through various mechanisms, including the inhibition of key signaling molecules.
For instance, the inhibition of hepsin by indole-based compounds can impact cell survival and proliferation. korea.ac.kr Hepsin is involved in the activation of hepatocyte growth factor (HGF), which binds to its receptor tyrosine kinase MET, leading to the activation of downstream signaling pathways that promote cell survival, proliferation, and invasion of malignant cells. korea.ac.kr By inhibiting hepsin, this compound and its analogs can potentially disrupt this signaling cascade.
Furthermore, some indole derivatives have been investigated for their antiproliferative effects through the inhibition of kinases involved in growth signaling pathways, such as EGFR and BRAF. nih.gov Inhibition of these kinases can lead to the suppression of downstream signaling molecules like AKT and ERK, which are critical for cell proliferation and survival. oncotarget.com For example, a potent irreversible EGFR inhibitor, CHMFL-EGFR-26, was shown to inhibit the phosphorylation of EGFR, AKT, and ERK in a dose-dependent manner in non-small-cell lung cancer (NSCLC) cell lines. oncotarget.com This inhibition of signaling pathways correlated with the induction of apoptosis. oncotarget.com
Crosstalk with Inflammatory Signaling Cascades
Indole compounds have been shown to interact with and modulate inflammatory signaling pathways. For example, indole-3-carboxaldehyde, a related indole derivative, has been demonstrated to regulate the inflammatory response induced by respiratory syncytial virus (RSV). nih.govresearchgate.net It achieves this by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway. nih.govresearchgate.net TLR7 recognizes viral single-stranded RNA and activates proinflammatory pathways, leading to the secretion of interferons (IFNs). nih.govresearchgate.net
Indole-3-carboxaldehyde was found to suppress the transcription of IFN-α by inhibiting the RSV-induced expression of TLR7. nih.govresearchgate.net It also inhibited the activation of the NF-κB signaling pathway in a TLR7-MyD88-dependent manner. nih.govresearchgate.net This suggests that indole derivatives can modulate inflammatory responses by targeting key receptors and downstream signaling molecules in the innate immune system.
The modulation of coagulation factors, such as Factor Xa, can also have implications for inflammatory signaling. nih.gov Factor Xa is known to induce proinflammatory responses in various cell types, including cardiac fibroblasts, through the activation of protease-activated receptors (PARs). nih.gov By modulating the activity of Factor Xa, indole-based compounds could potentially influence these inflammatory pathways.
Inhibition of Specific Kinase Activities (e.g., EGFR, BRAFV600E)
The indole scaffold is a prominent feature in the design of inhibitors targeting specific protein kinases involved in cancer, such as the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant. nih.gov These kinases are key components of signaling pathways that drive cell proliferation and survival. nih.gov
Mutations in EGFR and BRAF are common in various cancers, leading to the constitutive activation of downstream signaling pathways like the Ras/Raf/MEK/ERK pathway. nih.gov This makes them attractive targets for therapeutic intervention. A number of indole-based compounds have been developed as tyrosine kinase (TK) inhibitors. nih.gov
For example, the discovery of potent and selective irreversible inhibitors for EGFR mutants, including the T790M resistance mutation, has been a focus of research. oncotarget.com These inhibitors are designed to bind covalently to the kinase, leading to sustained inhibition. Similarly, selective inhibitors of the BRAF V600E mutant, which is found in a variety of cancers including melanoma and thyroid cancer, have been developed. nih.govnih.gov The inhibition of these kinases has been shown to suppress tumor growth and induce apoptosis in cancer cells harboring these specific mutations. oncotarget.comnih.gov
Table 2: Kinase Inhibition by Indole Derivatives
| Target Kinase | Type of Inhibition | Effect | Example Compound Class |
|---|---|---|---|
| EGFR | Irreversible | Inhibition of autophosphorylation, suppression of downstream AKT and ERK signaling, induction of apoptosis. | Indole-based irreversible inhibitors |
| BRAF V600E | Selective | Inhibition of the constitutively activated MAPK pathway. | Indole-2-carboxamides |
Interaction with Nucleic Acids (e.g., DNA Binding)
While direct experimental studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available literature, the structural characteristics of the molecule provide a strong basis for predicting its potential binding mechanisms. The presence of both an indole ring system and a carboximidamide functional group suggests a likely affinity for DNA, a common target for many therapeutic agents.
The indole nucleus is a well-recognized scaffold in compounds that interact with DNA. Molecules containing this heterocyclic system have been shown to bind to DNA through various modes, including intercalation between base pairs and binding within the minor or major grooves. The planar aromatic nature of the indole ring facilitates stacking interactions with the DNA bases. Research on various indole derivatives has demonstrated that the indole nucleus contributes significantly to their ability to be incorporated into the DNA structure. Furthermore, the presence of basic side chains on the indole ring has been highlighted as an important factor for enhancing DNA binding and is considered a relevant feature in the design of promising antitumor compounds. nih.govresearchgate.net
The carboximidamide group, also known as an amidine, is a key determinant for DNA minor groove binding, particularly in A/T-rich regions. Aromatic cations containing amidine groups, such as benzamidines, have been shown to exhibit good affinity for A/T-rich DNA sites. oup.com These interactions are often driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The positively charged amidinium ion can form favorable interactions with the negatively charged phosphate backbone of DNA, while the N-H groups of the amidine can act as hydrogen bond donors to the acceptor atoms on the floor of the minor groove.
Based on these precedents, this compound is predicted to interact with DNA, most likely by binding to the minor groove. This interaction would be stabilized by hydrogen bonds between the carboximidamide group and the DNA bases, as well as potential hydrophobic and van der Waals interactions involving the indole ring.
To illustrate the potential interactions, the following table summarizes the key structural features of this compound and their likely roles in DNA binding, based on studies of analogous compounds.
| Structural Feature | Potential Role in DNA Interaction | Supporting Evidence from Related Compounds |
| Indole Ring | - Planar structure allows for potential intercalation or groove binding. - Contributes to the overall binding affinity through hydrophobic and van der Waals interactions. | Studies on various indole derivatives show their ability to incorporate into DNA structures. nih.govresearchgate.net |
| Carboximidamide Group | - Acts as a hydrogen bond donor. - The protonated form (amidinium ion) can engage in electrostatic interactions with the phosphate backbone of DNA. - Directs binding to the minor groove, particularly at A/T-rich sequences. | Benzamidines and other aromatic dications are known minor groove binders that target A/T-rich DNA sequences. oup.com |
Further empirical studies, such as spectroscopic titrations, footprinting analyses, and co-crystallization with DNA oligonucleotides, would be necessary to definitively characterize the binding mode, affinity, and sequence selectivity of this compound.
Preclinical Biological Activities and Efficacy Assessments of 1h Indole 7 Carboximidamide
In Vitro Cellular Activity Profiling
Antiproliferative Activity in Various Cancer Cell Lines
Indole-based compounds are recognized for their potential as anticancer agents, and various indole (B1671886) carboxamide derivatives have been evaluated for their ability to inhibit the growth of cancer cells. nih.govnih.gov
One study investigated a series of N-benzyl-1H-indole-2-carbohydrazides, which demonstrated cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.com Another synthesized compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, showed significant dose-dependent antiproliferative effects against the A549 lung cancer cell line and the HUVEC endothelial cell line, with IC50 values of 14.4 µg/mL and 5.6 µg/mL, respectively. waocp.org
Furthermore, a different series of indole-aryl amide derivatives were tested for cytotoxicity against a panel of human cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). mdpi.comnih.gov Some of these compounds displayed notable activity against the tested cell lines, with one derivative showing particular selectivity for HT29 colon cancer cells while not affecting healthy human intestinal cells. mdpi.comnih.gov This selective compound was found to induce cell cycle arrest and promote apoptosis in the cancer cells. mdpi.comnih.gov
Table 1: Antiproliferative Activity of Selected Indole Carboxamide Derivatives
| Compound Class | Cell Line | Activity (IC50/GI50) |
|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide waocp.org | A549 (Lung) | 14.4 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide waocp.org | HUVEC (Endothelial) | 5.6 µg/mL |
| Indole-2-carboxamide Derivatives nih.gov | Various | 26 nM - 86 nM (GI50) |
| N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) mdpi.com | MCF-7, A549, HCT | ~2 µM (Average IC50) |
| Indole-Aryl-Amide (Compound 5) mdpi.comnih.gov | HT29 (Colon) | Selective Activity |
Antimicrobial Spectrum Analysis (e.g., against Gram-positive and Gram-negative Bacteria)
The indole nucleus is a key structural motif in the development of new antimicrobial agents. nih.gov Various indole carboxamide derivatives have been synthesized and evaluated for their activity against a range of bacterial pathogens.
In one study, novel indole carboxamide and propanamide derivatives were screened for their in vitro antibacterial activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net The results indicated that the tested compounds were as active as the standard antibiotic ampicillin (B1664943) against Staphylococcus aureus. nih.govresearchgate.net Minimum inhibitory concentration (MIC) values for some of these derivatives were found to be significantly lower (1.56-12.5 µg/ml) than standard compounds against S. aureus, B. subtilis, and E. coli. nih.govresearchgate.net It was also noted that indole carboxamide derivatives substituted at the 3-position showed better inhibition of B. subtilis compared to their 2-position counterparts. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Selected Indole Carboxamide Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Indole Carboxamide Derivatives nih.govresearchgate.net | Staphylococcus aureus | 1.56-12.5 µg/ml |
| Indole Carboxamide Derivatives nih.govresearchgate.net | Bacillus subtilis | 1.56-12.5 µg/ml |
| Indole Carboxamide Derivatives nih.govresearchgate.net | Escherichia coli | 1.56-3.13 µg/ml |
| 1H-Indole-2-carboxamide Derivatives zenodo.orgresearchgate.net | Gram-positive & Gram-negative | Weak Bioactivity |
Antiviral Efficacy (e.g., HIV-1 Attachment Inhibition)
The indole scaffold is a critical component in the development of various antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov Research has identified several indole derivatives with potent anti-HIV activity. nih.gov
Specifically, indole-based compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). One such compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was identified as a novel inhibitor of HIV-1 reverse transcriptase. acs.org Further studies on indolylarylsulfones, including indole-2-carboxamide derivatives, led to the discovery of potent inhibitors against both wild-type and resistant mutant strains of HIV-1. acs.org
In the context of other viral targets, a 5,6-dihydroxyindole (B162784) carboxamide derivative demonstrated strong activity against HIV-1 integrase, with an IC50 value of 1.4 μM. nih.gov Another study synthesized a series of indole-3-carbaldehyde derivatives, with one compound showing significant anti-HIV activity against the HIV-1 IIIB strain (IC50 of 3.16 μM) and also inhibiting HIV-1 integrase. indiandrugsonline.org This suggests that indole-based structures can be versatile in targeting different components of the viral life cycle.
Neuroprotective Effects in Cellular Models
Indole-based compounds are being investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases. nih.gov The neuroprotective properties of these compounds are often linked to their antioxidant capabilities. nih.gov
A study on synthetic indole–phenolic compounds assessed their protective effects against oxidative stress in SH-SY5Y neuroblastoma cells. nih.gov When these cells were exposed to hydrogen peroxide (H2O2), which induces oxidative damage and reduces cell viability, the indole derivatives significantly mitigated cell death. Treatment with these compounds preserved cell viability, increasing it from approximately 52% in H2O2-treated cells to between 76% and 89% in co-treated cells. nih.gov These findings suggest a strong antioxidant and cytoprotective effect, positioning indole derivatives as promising candidates for neuroprotective therapies. nih.gov
Another line of research focused on developing new pyridoindole derivatives based on stobadine, a known antioxidant and neuroprotectant. nih.gov One of the new compounds, SMe1EC2, showed a significant neuroprotective effect in a model of hypoxia/low glucose in rat hippocampal slices. The effective concentration range for this new derivative was one to two orders of magnitude lower than that of established antioxidants, indicating enhanced potency. nih.gov
In Vivo Efficacy Studies in Non-Human Organisms (General Categories)
Efficacy in Animal Models of Cancer
While in vitro studies provide crucial initial data, in vivo studies in animal models are essential for evaluating the therapeutic potential of a compound in a whole organism. nih.gov Demonstrating efficacy in these models is a critical step in the drug development process.
In the context of oncology, an indole-podophyllotoxin conjugate, designated 133c, was evaluated in a nude mouse xenograft model using MCF-7 breast cancer cells. nih.gov The study found that this compound effectively reduced tumor volume, providing strong evidence for its in vivo anticancer activity. This result supports the potential of indole-based compounds as viable anticancer agents that can translate from cellular activity to efficacy in a living organism. nih.gov
Assessment in Animal Models of Infectious Diseases
Similarly, there is a lack of published research detailing the assessment of 1H-Indole-7-carboximidamide in animal models of infectious diseases. The scientific community has explored various indole derivatives for their potential antimicrobial, antiviral, and antiparasitic properties. However, specific in vivo efficacy studies for this compound against infectious agents have not been reported in the accessible scientific literature.
Therefore, it is not possible to provide detailed research findings or data tables on the preclinical efficacy of this compound in either neurodegenerative or infectious disease animal models based on the current body of scientific evidence.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as an indole (B1671886) derivative, and its protein target.
While specific molecular docking studies on 1H-Indole-7-carboximidamide are not extensively documented in publicly available literature, numerous studies on related indole-carboxamide derivatives highlight the utility of this approach. For instance, docking studies on various indole-2-carboxamide derivatives have been conducted to explore their potential as inhibitors of enzymes like EGFR and CDK2, which are implicated in cancer. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the ligand's inhibitory activity. nih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand of interest is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
For a hypothetical docking study of this compound, one would anticipate that the carboximidamide group could participate in hydrogen bonding interactions with amino acid residues in the active site of a target protein. The indole ring, being aromatic and largely hydrophobic, would likely engage in van der Waals and π-stacking interactions. The outcomes of such simulations would provide valuable predictions about potential biological targets and the specific interactions that stabilize the ligand-protein complex.
A study on peptide-indole conjugates, which share the indole core, utilized molecular docking to investigate their binding modes within the active site of the EGFR enzyme. acgpubs.org These simulations can provide a rationale for the observed biological activities and guide the synthesis of more potent analogs. acgpubs.org
Table 1: Illustrative Molecular Docking Results for an Indole Derivative with a Target Protein
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Indole-2-carboxamide analog | EGFR | -8.5 | Met793, Leu718 | Hydrogen bond, Hydrophobic |
| Indole-2-carboxamide analog | CDK2 | -7.9 | Lys33, Asp145 | Hydrogen bond, Electrostatic |
Note: This table is illustrative and based on typical findings for indole-carboxamide derivatives, not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. farmaciajournal.com These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
A study focused on a series of indole-7-carboxamides as anti-HIV agents successfully developed 2D and 3D QSAR models. farmaciajournal.com The goal was to predict the ideal characteristics for their potential as anti-HIV agents. farmaciajournal.com The developed QSAR models were found to be statistically significant based on internal and external validation parameters. farmaciajournal.com
The 2D QSAR study for these indole-7-carboxamides indicated the importance of several descriptors in influencing their anti-HIV activity:
Count of the number of carbon atoms separated from any sulfur atom by 7 bond distances in a molecule: This descriptor suggests that the spatial arrangement and connectivity of atoms within the molecule play a role in its biological activity.
Most-ve Potential and Most+ve Potential: These electrostatic descriptors highlight the importance of the molecule's charge distribution and its ability to interact with the target. farmaciajournal.com
The 3D QSAR study further suggested that the presence of electrostatic and steric field descriptors significantly affects the anti-HIV ability of indole-7-carboxamides. farmaciajournal.com This implies that the shape of the molecule and the distribution of charges on its surface are critical for its interaction with the biological target. farmaciajournal.com
Table 2: Key Descriptors in a 2D QSAR Model for Anti-HIV Activity of Indole-7-carboxamides
| Descriptor | Importance | Implication for Activity |
| S-C separation (7 bonds) | High | Specific molecular topology is favored. |
| Dipole Moment | High | Optimal polarity enhances binding. |
| Most-ve Potential | Medium | Favorable electrostatic interactions are necessary. |
| Most+ve Potential | Medium | Charge distribution influences target recognition. |
This data is based on a study of a series of indole-7-carboxamides. farmaciajournal.com
These QSAR models can serve as a guide for the synthesis of new anti-HIV agents with improved efficacy by optimizing the identified physicochemical, steric, and electrostatic properties. farmaciajournal.com
Density Functional Theory (DFT) Calculations for Electronic and Structural Characteristics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide valuable information about the geometric and electronic properties of a molecule, such as bond lengths, bond angles, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential. acgpubs.orgresearchgate.net
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for determining the molecule's chemical reactivity and kinetic stability. acgpubs.org
Molecular Electrostatic Potential (MEP): The MEP map is useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.net
In a study of peptide-indole conjugates, DFT calculations were used to investigate the molecular geometry and electronic properties of the synthesized derivatives. acgpubs.org These theoretical calculations help in understanding the ground state properties of the molecules. acgpubs.org
Table 3: Representative DFT-Calculated Properties for an Indole Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: These values are illustrative and based on typical DFT calculations for indole derivatives.
These computational insights into the electronic and structural characteristics are crucial for understanding the molecule's behavior and for designing new derivatives with desired properties. researchgate.net
Molecular Dynamics Simulations for Dynamic Binding Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, which is not captured by static docking methods. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.
While specific MD simulation studies for this compound were not found, the application of this technique to other indole derivatives demonstrates its power. For instance, MD simulations have been used to study the excited state dynamics of indole in solution, providing insights into its relaxation mechanisms. acs.org In the context of drug design, MD simulations are often used to refine the results of molecular docking. A study on indole derivatives as potential inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme used molecular dynamics simulations to refine the affinity energy calculations of the ligand-receptor complex. espublisher.com
The stability of the ligand within the binding pocket of the target protein can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand has found a stable binding mode.
Table 4: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Observation for a Stable Complex |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from a reference structure. | Fluctuates around a stable average value. |
| RMSD of Protein Backbone | Root-mean-square deviation of the protein's backbone atoms from a reference structure. | Reaches a plateau, indicating structural stability. |
| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein over time. | Maintained throughout the simulation. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA. | A negative value indicates favorable binding. |
MD simulations offer a more realistic representation of the biological environment and can provide a more accurate prediction of the binding affinity and stability of a ligand-protein complex compared to molecular docking alone. espublisher.com
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling is a technique used in drug design to identify the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that are likely to be active, a process known as virtual screening.
A pharmacophore hypothesis was generated for a series of indole-7-carboxamides as potential anti-HIV agents. farmaciajournal.com This study proved the significance of aromatic and hydrogen bond acceptor features for the anti-HIV activity of these compounds. farmaciajournal.com The generated pharmacophore model provides a clear relationship between the physicochemical properties of the indole-7-carboxamides and their biological activity. farmaciajournal.com
The key features of the pharmacophore model for indole-7-carboxamides as anti-HIV agents include:
Aromatic features: The indole ring itself is a key aromatic feature.
Hydrogen bond acceptor features: The carboxamide group can act as a hydrogen bond acceptor.
This pharmacophore model can be used to guide the synthesis of new anti-HIV agents with improved potency. farmaciajournal.com
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening campaigns based on pharmacophore models derived from active compounds like indole derivatives have been successfully employed to identify novel lead compounds for various targets.
Table 5: Common Pharmacophore Features for Indole-Based Ligands
| Feature | Description | Example in this compound |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The indole ring. |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | The N-H of the indole ring and the N-H of the carboximidamide. |
| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | The nitrogen atoms of the carboximidamide group. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The carboximidamide group can be protonated. |
The combination of pharmacophore modeling and virtual screening is a powerful approach for the discovery of new drug candidates, allowing for the efficient exploration of vast chemical spaces.
Development of Derivatives and Analogs of 1h Indole 7 Carboximidamide for Drug Discovery
Design and Synthesis of Novel Indole (B1671886) Carboximidamide Scaffolds
The design of novel indole carboximidamide scaffolds is a cornerstone of medicinal chemistry, aiming to explore new chemical space and identify compounds with improved therapeutic potential. The synthesis of these compounds often involves multi-step processes that begin with the construction of the core indole nucleus, followed by the introduction and modification of the carboximidamide group.
A common synthetic strategy involves the Fischer indole synthesis to create substituted indoles. nih.gov For derivatives of 1H-indole-7-carboximidamide, a suitable starting material would be a substituted phenylhydrazine (B124118) that allows for the eventual introduction of the carboximidamide functionality at the 7-position. General synthetic routes for related indole carboxamides often involve the coupling of an indole carboxylic acid with an appropriate amine using standard coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or HBTU/HOBt systems. nih.govmdpi.com For instance, 1H-indole-2-carboxylic acid has been used as a precursor to generate various indole-2-carboxamides by coupling it with different amines. mdpi.comnih.govresearchgate.net A similar approach could be envisioned for the 7-substituted analog.
The synthesis of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives has also been reported, highlighting another synthetic route to incorporate a carboximidamide-related moiety onto the indole scaffold. nih.gov These syntheses demonstrate the versatility of the indole core in accommodating various functional groups and substitution patterns. Researchers have successfully synthesized and evaluated numerous indole carboxamide derivatives for a range of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects. nih.govcurtin.edu.auresearchgate.netrsc.org
Table 1: Examples of Synthesized Indole-Carboxamide Derivatives and their Biological Activity
| Compound ID | Scaffold | Target/Activity | Potency (IC₅₀/GI₅₀/MIC) |
| Va | Indole-2-carboxamide | Antiproliferative (MCF-7) | GI₅₀ = 26 nM |
| Va | Indole-2-carboxamide | EGFR Inhibitor | IC₅₀ = 71 nM |
| Compound 8f | Indole-2-carboxamide | Antitubercular (M. tb) | MIC = 0.62 µM |
| Compound 9a | Indole-2-carboxamide | Cytotoxic (BT12 AT/RT cells) | IC₅₀ = 0.89 µM |
| Compound 5j | 5-substituted-indole-2-carboxamide | Antiproliferative | GI₅₀ = 37 nM |
| Compound 1l | Indol-3-yl hydrazine carboximidamide | AChE / BACE 1 Inhibitor | Micromolar concentrations |
Data sourced from multiple studies. nih.govnih.govcurtin.edu.aursc.org
Bioisosteric Replacements of the Carboximidamide Moiety
Bioisosteric replacement is a powerful strategy in drug design used to modify the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. drughunter.comctppc.org The carboximidamide (amidine) group is strongly basic and acts as a hydrogen bond donor, which can be crucial for target binding but may also lead to undesirable properties like poor membrane permeability or metabolic instability.
Replacing the carboximidamide moiety with a suitable bioisostere can address these limitations. magtech.com.cn Non-classical bioisosteres are often employed for this purpose. u-tokyo.ac.jp For the amide portion of the structure, heterocyclic rings such as 1,2,4-oxadiazoles, triazoles, or imidazoles are common replacements. drughunter.comnih.gov These groups can mimic the hydrogen bonding properties of the original moiety while potentially enhancing metabolic stability and altering electronic distribution. drughunter.com For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successful in identifying potent and metabolically stable drug candidates. nih.gov
Given the structural similarity of the carboximidamide group to guanidines and amides, bioisosteres for these functional groups are highly relevant. Tetrazoles, for instance, are well-known bioisosteres for carboxylic acids and can also be considered in the context of replacing acidic protons in other functional groups, offering improved lipophilicity and metabolic resistance. ctppc.orgresearchgate.net The goal of such replacements is to fine-tune the molecule's properties to achieve a better balance of potency, selectivity, and drug-like characteristics. nih.gov
Table 2: Potential Bioisosteric Replacements for the Carboximidamide Moiety
| Original Moiety | Potential Bioisostere | Key Property Modifications | Rationale |
| Carboximidamide | Guanidine | Increases basicity, more H-bond donors | Can enhance interactions with negatively charged residues. |
| Carboximidamide | Amino-heterocycles (e.g., 2-aminopyridine) | Modulates pKa, improves membrane permeability | Maintains H-bond donor capacity with reduced basicity. |
| Carboximidamide | 1,2,4-Triazole | Removes basicity, metabolically stable | Acts as an H-bond acceptor/donor mimic. drughunter.com |
| Carboximidamide | 1,2,4-Oxadiazole | Removes basicity, metabolically stable | Mimics the spatial arrangement and polarity of an amide-like group. nih.gov |
Strategies for Developing Multi-Targeting Agents
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs inadequate. nih.govmdpi.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.govresearchgate.net The indole carboximidamide scaffold is an excellent platform for designing such agents due to its structural versatility. mdpi.com
A primary strategy is molecular hybridization , which involves combining the pharmacophoric elements of two or more drugs known to act on different targets into a single hybrid compound. nih.gov This approach has been used to develop indole-based derivatives as dual inhibitors. For example, researchers have designed and synthesized indole-2-carboxamides that act as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), both of which are crucial targets in cancer therapy. rsc.org Similarly, indol-3-yl hydrazine carboximidamide derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE 1) for the potential treatment of Alzheimer's disease. nih.gov Other research has focused on creating dual EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors based on the indole scaffold. nih.gov
The design of these multi-targeting agents requires a deep understanding of the structure-activity relationships for each target to ensure that the final compound retains potent activity against all intended targets.
Table 3: Examples of Indole-Based Multi-Targeting Agents
| Compound Series | Targets | Indication | Key Findings |
| Indole-2-carboxamides (e.g., 5i, 5j) | EGFR / CDK2 | Cancer | Compounds showed potent dual inhibitory activity and significant antiproliferative effects. rsc.org |
| Indol-3-yl hydrazine carboximidamides | AChE / BACE 1 | Alzheimer's Disease | Derivatives inhibited both enzymes at micromolar concentrations. nih.gov |
| Indole-based derivatives (e.g., Va) | EGFR / BRAFV600E / VEGFR-2 | Cancer | Compound Va was a potent inhibitor of EGFR and showed significant activity against BRAFV600E and VEGFR-2. nih.govresearchgate.net |
Indole Carboximidamide as a Privileged Scaffold in Medicinal Chemistry Programs
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. nih.gov The indole nucleus is widely recognized as one of the most important privileged scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov Its presence in numerous natural products and approved drugs, such as the neurotransmitter serotonin (B10506) and the anti-inflammatory drug indomethacin, attests to its biological significance. nih.govnih.gov
The indole scaffold's utility stems from its rigid, bicyclic structure and its rich electron density, which allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. mdpi.com This versatility has enabled the development of indole-based compounds for a vast array of therapeutic areas.
Incorporating a carboximidamide group, specifically at the 7-position, further enhances the scaffold's potential. The carboximidamide moiety can act as a potent hydrogen bond donor and, when protonated, can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a target's binding site. This functional group can thus serve as a critical anchor point to confer high potency and selectivity. The combination of the privileged indole core with the versatile carboximidamide functional group creates a powerful platform for the discovery of novel drugs targeting a wide spectrum of diseases, from cancer and infectious diseases to neurological and inflammatory disorders. researchgate.netresearchgate.netnih.gov
Table 4: Diverse Biological Targets of Indole-Based Scaffolds
| Therapeutic Area | Biological Target(s) | Example Scaffold |
| Cancer | EGFR, VEGFR-2, CDK2, Tubulin | Indole-2-carboxamide nih.govrsc.orgnih.gov |
| Neurodegeneration | Androgen Receptor (BF3), AChE, BACE 1 | 1H-indole-2-carboxamide, Indol-3-yl derivatives nih.govnih.gov |
| Pain & Inflammation | TRPV1 | Indole-2-carboxamide mdpi.comnih.gov |
| Infectious Disease | MmpL3 (Mycobacterium) | Indole-2-carboxamide nih.govcurtin.edu.au |
Future Research Directions and Therapeutic Potential in Chemical Biology
Advancements in Asymmetric and Green Synthesis Methodologies
The synthesis of indole (B1671886) derivatives is undergoing a significant transformation, driven by the dual needs for enantiomerically pure compounds and environmentally sustainable processes.
Asymmetric Synthesis: The development of asymmetric synthesis routes is crucial for producing chiral indole compounds with specific biological activities. nih.govnih.gov Recent research has focused on organocatalytic asymmetric cycloadditions to construct chiral indole-fused rings, yielding products with high enantioselectivity. nih.gov One notable approach involves a dynamic crystallization-driven condensation that achieves a high level of 1,3-stereoinduction in the synthesis of cyclic indoline (B122111) aminals, which can then be dehydrogenated to the corresponding indole aminals. nih.gov These methods provide efficient pathways to a wide variety of chiral indole structures. nih.gov
Green Synthesis: In parallel, green chemistry principles are being increasingly integrated into the synthesis of indole derivatives to minimize environmental impact. researchgate.netresearchgate.netnih.gov Methodologies such as microwave-assisted synthesis, the use of ionic liquids, ultrasound, and nanocatalysts are gaining prominence. researchgate.netresearchgate.net These techniques often lead to higher yields, shorter reaction times, and the use of less hazardous reagents. researchgate.netnih.gov For instance, the use of a recyclable biodegradable glycerol-based carbon solid acid catalyst under solvent-free conditions has been shown to be a highly efficient and green method for synthesizing indolemethanes. nih.gov Microwave-assisted reactions, in particular, have been highlighted as a rapid and environmentally friendly approach for the synthesis of various indole-based compounds. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Key Advantages | Representative Examples |
|---|---|---|
| Asymmetric Synthesis | High enantioselectivity, production of stereoisomerically pure compounds. nih.govnih.gov | Organocatalytic (4+4) cycloaddition, crystallization-driven condensation. nih.govnih.gov |
| Green Synthesis | Reduced environmental impact, shorter reaction times, higher yields, use of non-toxic reagents. researchgate.netresearchgate.netnih.gov | Microwave-assisted synthesis, use of biodegradable catalysts, solvent-free reactions. researchgate.netnih.gov |
Discovery of Novel Molecular Targets and Pathways
The therapeutic efficacy of indole derivatives stems from their ability to interact with a wide array of biological targets. mdpi.com Future research will focus on identifying novel molecular targets and elucidating the pathways through which these compounds exert their effects.
Indole-based compounds have shown significant promise as anticancer agents by targeting various key biological molecules such as tubulin, protein kinases, and histone deacetylases. mdpi.com For example, certain indole-2-carboxamides have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, with potential applications in treating ulcerative colitis. nih.gov These inhibitors act by repressing the phosphorylation of the ASK1-p38/JNK signaling pathways and suppressing the overexpression of inflammatory cytokines. nih.gov
Furthermore, indole-2-carboxamides have been investigated as potential multi-target antiproliferative agents, demonstrating inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. nih.gov The ability to target multiple oncogenic protein kinases is a promising strategy in cancer therapy. nih.gov Other research has identified indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3), offering a potential alternative treatment for castration-resistant prostate cancers. nih.gov
The exploration of marine natural products has also revealed indole alkaloids with a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, further expanding the landscape of potential molecular targets. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new indole-based therapeutic agents. nih.govresearchgate.netresearchgate.net These computational tools can significantly accelerate the drug development process, reduce costs, and improve the success rate of identifying promising lead compounds. nih.govresearchgate.net
AI and ML algorithms can be applied at various stages of computer-aided drug design, from target identification to high-throughput virtual screening. nih.gov By analyzing vast datasets of chemical structures and biological activities, these models can predict the therapeutic potential of novel compounds, including derivatives of 1H-Indole-7-carboximidamide. nih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models have been developed for a series of indole-7-carboxamides to predict their anti-HIV activity, highlighting the importance of specific physicochemical and structural features. researchgate.net
Molecular docking studies, often guided by AI, can help to elucidate the binding modes of indole derivatives within the active sites of their target proteins, providing valuable insights for rational drug design. nih.govnih.gov This approach has been used to design novel indole-2-carboxamides as PI3Kα/EGFR inhibitors. nih.gov
Table 2: Applications of AI and ML in Indole Compound Design
| Application | Description | Potential Impact |
|---|---|---|
| High-Throughput Virtual Screening | Rapidly screen large libraries of virtual compounds to identify potential hits. nih.gov | Increased efficiency and reduced cost of lead identification. researchgate.net |
| QSAR Modeling | Develop predictive models for biological activity based on chemical structure. researchgate.net | Guide the synthesis of more potent and selective analogs. |
| ***De Novo* Drug Design** | Generate novel molecular structures with desired pharmacological properties. | Discovery of novel indole scaffolds with enhanced therapeutic profiles. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. researchgate.net | Early identification of compounds with unfavorable pharmacokinetic properties. |
Exploration of Emerging Therapeutic Modalities
The versatility of the indole scaffold makes it an attractive platform for developing novel therapeutic modalities that go beyond traditional small-molecule inhibitors. Research is expanding into areas such as targeted protein degradation, where indole-based molecules could be designed as components of proteolysis-targeting chimeras (PROTACs) to selectively eliminate disease-causing proteins.
Another emerging area is the development of indole derivatives as modulators of protein-protein interactions, which are often considered challenging targets for conventional drug discovery. The unique structural features of indole compounds can be exploited to design molecules that disrupt these critical interactions in disease pathways.
Furthermore, the investigation of indole derivatives as chemical probes for interrogating biological systems is a growing field. These probes can be used to identify new drug targets, validate existing ones, and elucidate complex biological pathways, thereby paving the way for the development of next-generation therapeutics.
Rational Design of Next-Generation Indole Carboximidamide Analogs with Enhanced Specificity
The rational design of new indole carboximidamide analogs with improved potency and selectivity is a key focus of future research. mdpi.comrsc.org This approach relies on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the compounds and their biological targets.
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for designing more specific inhibitors. nih.gov By analyzing the binding pocket of a target enzyme or receptor, medicinal chemists can design indole carboximidamide analogs that fit precisely into the active site, leading to enhanced affinity and selectivity. nih.govresearchgate.net This strategy has been successfully employed in the design of indole-2-carboxamides as inhibitors of various kinases. nih.govnih.gov
The modification of different positions on the indole ring allows for the fine-tuning of the pharmacological properties of the molecule. For example, substitutions at the C2 and/or C3 positions of the indole nucleus have been shown to be important for anticancer and anti-coronavirus activities. mdpi.com The synthesis of a variety of indole-2-carboxamide derivatives and their evaluation against different cancer cell lines has demonstrated that even small structural modifications can significantly impact their biological activity and selectivity. rsc.orgmdpi.com
Computational modeling and in silico studies play a crucial role in guiding the rational design process, allowing for the prediction of binding affinities and the prioritization of synthetic targets. mdpi.com
Q & A
Q. How can the crystal structure of 1H-Indole-7-carboximidamide be determined experimentally?
Methodological Answer : To determine the crystal structure:
Crystallize the compound using vapor diffusion or slow evaporation in a solvent system optimized for indole derivatives.
Collect X-ray diffraction data using a single-crystal diffractometer (e.g., Bruker D8 Venture).
Solve the structure with direct methods in SHELXS or OLEX2 .
Refine the model using SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions .
Validate the structure using CIF check tools and deposit in the Cambridge Structural Database (CSD).
Q. What spectroscopic methods are suitable for characterizing this compound post-synthesis?
Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the indole scaffold and carboximidamide group. Assign peaks using 2D experiments (COSY, HSQC) .
- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- FT-IR : Identify N-H stretches (3200–3400 cm) and C=N vibrations (1640–1680 cm) .
- UV-Vis : Analyze transitions in the indole ring (250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallographic data and computational modeling results for this compound?
Methodological Answer :
Re-examine experimental conditions : Check for crystal twinning, disorder, or radiation damage in X-ray data .
Validate computational parameters : Ensure DFT calculations (e.g., B3LYP/6-311+G(d,p)) account for solvation and intermolecular interactions .
Compare bond lengths/angles : Use Mercury software to overlay experimental and theoretical structures. Discrepancies >0.05 Å may indicate model inaccuracies .
Reconcile via energy minimization : Adjust force fields in molecular dynamics simulations to match crystallographic torsion angles .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer :
- Modular Synthesis : Use Buchwald-Hartwig amination to introduce diverse substituents at the indole 7-position .
- Parallel Screening : Employ high-throughput robotics to test reaction conditions (solvent, catalyst, temperature).
- Purification : Utilize preparative HPLC with a C18 column (gradient: 10–90% MeCN in HO + 0.1% TFA) .
- Analytical Validation : Confirm purity (>95%) via LC-MS and quantify yields using internal standards (e.g., anthracene) .
Q. How should researchers design experiments to assess the thermodynamic stability of this compound in solution?
Methodological Answer :
Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under nitrogen.
Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
Solution Stability Studies :
- Incubate the compound in buffered solutions (pH 1–10) at 37°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
Kinetic Analysis : Fit data to Arrhenius or Eyring equations to predict shelf life .
Data Analysis & Interpretation
Q. How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer :
Standardize Protocols : Document all steps (e.g., cell passage number, serum batch) .
Control Experiments : Include vehicle controls (DMSO) and reference compounds (e.g., staurosporine for kinase inhibition).
Statistical Rigor : Perform triplicate runs and apply ANOVA with post-hoc Tukey tests .
Troubleshoot Variability :
Q. What computational approaches predict the binding affinity of this compound to biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible side chains in the binding pocket.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP+) in Schrödinger Suite.
- Validate with Experimental IC : Corrogate computational values with enzyme inhibition assays .
Ethical & Reporting Standards
Q. How should researchers document synthetic procedures for this compound to meet reproducibility criteria?
Methodological Answer :
- Detailed Experimental Section : Include exact molar ratios, reaction times, and equipment models .
- Data Deposition : Publish NMR spectra, crystal structures (CIF), and raw HPLC chromatograms in supplementary materials .
- Adhere to FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
